molecular formula C13H10ClN3O2 B2413780 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine CAS No. 861210-62-0

2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine

Cat. No.: B2413780
CAS No.: 861210-62-0
M. Wt: 275.69
InChI Key: LPIBRBZTNLJTHL-MFOYZWKCSA-N
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Description

2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine is a chemical compound with the molecular formula C13H10ClN3O2 and a molecular weight of 275.69 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a 4-chlorobenzoyl group and an ethanimidoyl group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine involves several steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with ethanimidoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyrazine to form the final product. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine can be compared with other similar compounds, such as:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the pyrazine scaffold in chemical research.

Properties

IUPAC Name

[(Z)-1-pyrazin-2-ylethylideneamino] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c1-9(12-8-15-6-7-16-12)17-19-13(18)10-2-4-11(14)5-3-10/h2-8H,1H3/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIBRBZTNLJTHL-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=C(C=C1)Cl)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1=CC=C(C=C1)Cl)/C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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